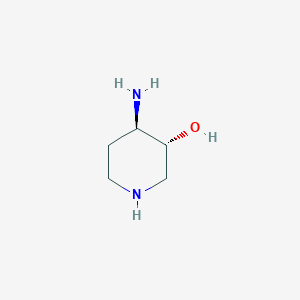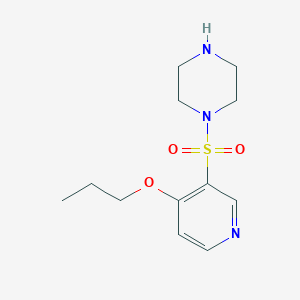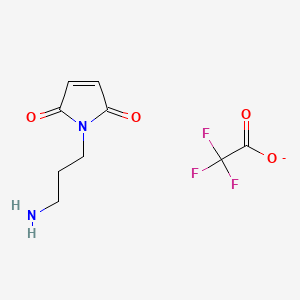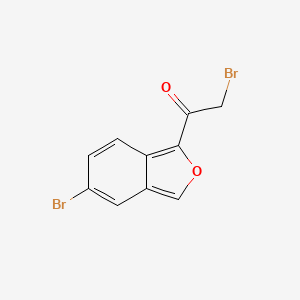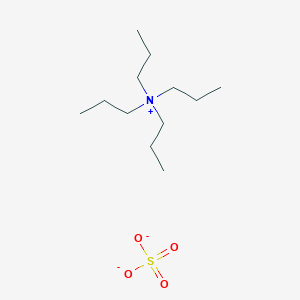
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one is a brominated derivative of dihydronaphthalene. Brominated compounds are often used in organic synthesis and have various applications in medicinal chemistry, materials science, and industrial processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2,6-Tribrom-3,4-dihydronaphthalen-1(2H)-on beinhaltet typischerweise die Bromierung von 3,4-Dihydronaphthalen-1(2H)-on. Dies kann mit Brom oder anderen Bromierungsmitteln unter kontrollierten Bedingungen erreicht werden, um eine selektive Bromierung an den gewünschten Positionen zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich großtechnische Bromierungsreaktionen beinhalten, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von Durchflussreaktoren und anderen fortschrittlichen Techniken könnte zur Steigerung der Effizienz und Sicherheit eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise zu stärker oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen könnten zur Entfernung von Bromatomen oder zur Reduktion der Carbonylgruppe führen.
Substitution: Die Bromatome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation ein stärker oxidiertes Naphthalinderivat ergeben, während die Substitution verschiedene funktionelle Gruppen anstelle der Bromatome einführen könnte.
Wissenschaftliche Forschungsanwendungen
2,2,6-Tribrom-3,4-dihydronaphthalen-1(2H)-on kann Anwendungen haben in:
Chemie: Als Zwischenprodukt in der organischen Synthese.
Biologie: Mögliche Verwendung bei der Untersuchung biologischer Pfade oder als Sonde in biochemischen Assays.
Medizin: Mögliche Anwendungen in der Medikamentenentwicklung oder als pharmakologisches Werkzeug.
Industrie: Verwendung bei der Herstellung von fortgeschrittenen Materialien oder als Reagenz in industriellen Prozessen.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2,6-Tribrom-3,4-dihydronaphthalen-1(2H)-on hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Proteine beinhalten, was zur Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um diese Mechanismen zu entschlüsseln.
Wirkmechanismus
The mechanism of action of 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,6-Tribrom-3,4-dihydronaphthalin: Ähnliche Struktur, aber ohne die Carbonylgruppe.
2,2,6-Tribrom-1-Tetralon: Ein weiteres bromiertes Naphthalinderivat mit einem anderen Substitutionsschema.
Einzigartigkeit
2,2,6-Tribrom-3,4-dihydronaphthalen-1(2H)-on ist aufgrund seines spezifischen Bromierungsmusters und des Vorhandenseins einer Carbonylgruppe einzigartig, was seine Reaktivität und Anwendungen beeinflussen kann.
Eigenschaften
Molekularformel |
C10H7Br3O |
|---|---|
Molekulargewicht |
382.87 g/mol |
IUPAC-Name |
2,2,6-tribromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7Br3O/c11-7-1-2-8-6(5-7)3-4-10(12,13)9(8)14/h1-2,5H,3-4H2 |
InChI-Schlüssel |
AXUOSSIEAXFDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=C1C=C(C=C2)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)

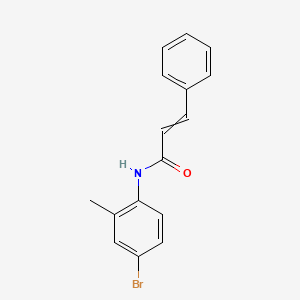
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
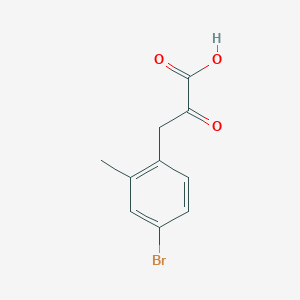


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
